molecular formula C20H20N2O2 B5973607 3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one

3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one

Cat. No. B5973607
M. Wt: 320.4 g/mol
InChI Key: OEMXWEYGSUISEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Mechanism of Action

LY294002 inhibits the activity of PI3K by binding to its ATP-binding site, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream signaling of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
LY294002 has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. In addition, LY294002 has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

LY294002 is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. However, its use in cell culture experiments can be limited due to its cytotoxicity at high concentrations.

Future Directions

There are several potential future directions for the research and development of LY294002. These include the development of more potent and selective inhibitors of PI3K, the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity.

Synthesis Methods

LY294002 can be synthesized using various methods, including the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 2-amino-3-cyanopyridine, followed by the reaction with 1-(3-chloropropyl)-4-piperidone and 4-hydroxycoumarin.

Scientific Research Applications

LY294002 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism.

properties

IUPAC Name

3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20-16(14-24-19-9-2-1-7-17(19)20)13-22-11-4-3-8-18(22)15-6-5-10-21-12-15/h1-2,5-7,9-10,12,14,18H,3-4,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXWEYGSUISEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one

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